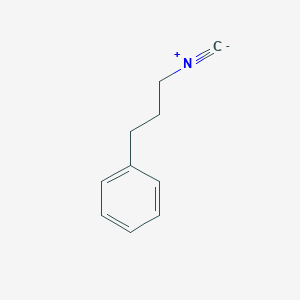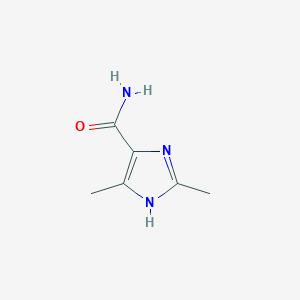
2,4-Dimethyl-1H-imidazole-5-carboxamide
Overview
Description
2,4-Dimethyl-1H-imidazole-5-carboxamide, commonly known as DIMCA, is a chemical compound that belongs to the imidazole family. It is a white crystalline powder that is soluble in water and organic solvents. DIMCA has applications in various fields, including scientific research, pharmaceuticals, and agriculture.
Mechanism of Action
The mechanism of action of DIMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including xanthine oxidase and aldehyde oxidase. These enzymes are involved in the metabolism of purines and aldehydes, respectively. By inhibiting their activity, DIMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
DIMCA has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, which is a marker of inflammation. It has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, DIMCA has been found to have a protective effect on liver cells, which may be attributed to its antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using DIMCA in lab experiments is its high purity and stability. It is also relatively inexpensive compared to other reagents with similar properties. However, one limitation of using DIMCA is its low solubility in water, which may require the use of organic solvents in some experiments.
Future Directions
There are several future directions for the study of DIMCA. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its use as a precursor for the synthesis of metal complexes with novel catalytic properties. Further research is needed to fully understand the mechanism of action of DIMCA and its potential applications in various fields.
In conclusion, 2,4-Dimethyl-1H-imidazole-5-carboxamide is a chemical compound with various applications in scientific research, pharmaceuticals, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMCA in various fields.
Scientific Research Applications
DIMCA has various applications in scientific research, including its use as a reagent for the determination of copper and nickel ions in solutions. It is also used as a ligand in the synthesis of metal complexes, which have applications in catalysis and organic synthesis. DIMCA has been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of certain microorganisms.
properties
CAS RN |
124709-80-4 |
|---|---|
Product Name |
2,4-Dimethyl-1H-imidazole-5-carboxamide |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9) |
InChI Key |
MUINFCUJBRRPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)C)C(=O)N |
Canonical SMILES |
CC1=C(N=C(N1)C)C(=O)N |
synonyms |
1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

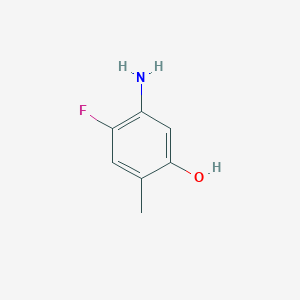

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)



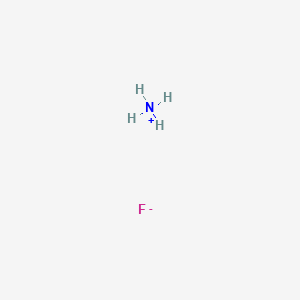

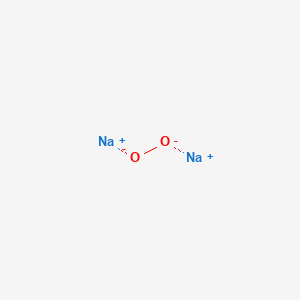
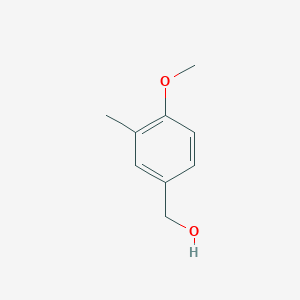

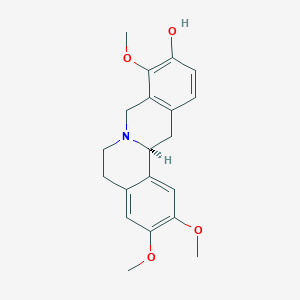
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
